3-Tropanylindole-3-carboxylate methiodide
Description
3-Tropanylindole-3-carboxylate methiodide (referred to as "the methiodide" hereafter) is a quaternary ammonium derivative of the tropane alkaloid family, characterized by an indole-3-carboxylate moiety linked to a tropanyl group. Its methiodide salt enhances solubility in aqueous environments due to the ionic nature of the iodide counterion. This compound has been studied in neuropharmacological contexts, particularly for its interactions with neurotransmitter systems, though specific mechanistic details remain less documented compared to analogs .
Properties
Molecular Formula |
C18H23IN2O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;iodide |
InChI |
InChI=1S/C18H22N2O2.HI/c1-20(2)12-7-8-13(20)10-14(9-12)22-18(21)16-11-19-17-6-4-3-5-15(16)17;/h3-6,11-14H,7-10H2,1-2H3;1H |
InChI Key |
FAVUCMGCKDICCE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)C.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Tropanylindole-3-carboxylate methiodide involves several steps. The primary synthetic route includes the reaction of tropane with indole-3-carboxylic acid, followed by methylation using methyl iodide. The reaction conditions typically involve the use of solvents like ethanol or water, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
3-Tropanylindole-3-carboxylate methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methiodide group is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-Tropanylindole-3-carboxylate methiodide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: The compound is utilized to study cell signaling pathways in mouse interstitial cells of Cajal.
Medicine: Its antiemetic properties make it a candidate for research in treatments for nausea and vomiting.
Mechanism of Action
The mechanism of action of 3-Tropanylindole-3-carboxylate methiodide involves its antagonistic effects on the 5-hydroxytryptamine 3 receptor. By binding to this receptor, the compound inhibits the receptor’s activity, leading to a reduction in the associated cellular responses. This modulation of receptor activity is responsible for its antiemetic effects and its ability to regulate pacemaker activities in the mouse small intestine cells .
Comparison with Similar Compounds
3-Tropanylindole-3-carboxylate Hydrochloride
Key Differences :
- Counterion : The hydrochloride form replaces the methiodide group, reducing molecular weight and altering polarity.
- Bioavailability : The hydrochloride’s lower polarity may enhance blood-brain barrier penetration compared to the methiodide, which is restricted to peripheral or extracellular targets due to its quaternary ammonium structure .
- Stability: Methiodide salts generally exhibit higher thermal stability, as seen in related compounds like 4-aminopyridine methiodide (4-APMI), which decomposes at higher temperatures than its non-salt analogs .
Table 1: Physicochemical Properties
| Property | 3-Tropanylindole-3-carboxylate Methiodide | 3-Tropanylindole-3-carboxylate Hydrochloride |
|---|---|---|
| Molecular Weight | Higher (due to iodide) | Lower (due to chloride) |
| Solubility | High in polar solvents | Moderate in polar solvents |
| CNS Penetration | Limited | Potentially higher |
3-Tropanyl-3,5-dichlorobenzoate
Key Differences :
- Aromatic Moiety : Replaces indole-3-carboxylate with a 3,5-dichlorobenzoate group, altering receptor affinity.
- Biological Activity : Dichlorobenzoate derivatives often show enhanced metabolic stability and varied selectivity for neurotransmitter receptors. For example, dichlorobenzoyl groups in tropane esters are associated with prolonged duration of action in preclinical models .
Table 2: Pharmacological Comparison
| Parameter | Methiodide | 3-Tropanyl-3,5-dichlorobenzoate |
|---|---|---|
| Target Specificity | Likely cholinergic/GABAergic receptors | Broader (e.g., dopaminergic modulation) |
| Metabolic Stability | Moderate (prone to esterase cleavage) | High (resistant to hydrolysis) |
4-Aminopyridine Methiodide (4-APMI)
Mechanistic Insights :
- Potency: 4-APMI is ~100-fold less potent than 4-aminopyridine (4-AP) in enhancing acetylcholine release but exhibits weak anticholinesterase activity, a feature absent in 4-AP .
- Relevance to Methiodide : By analogy, the methiodide’s quaternary structure may reduce intracellular penetration, limiting direct ion channel modulation (e.g., potassium channels) but conferring peripheral anticholinesterase effects.
Table 3: Functional Analogies
| Feature | 3-Tropanylindole-3-carboxylate Methiodide | 4-APMI |
|---|---|---|
| Anticholinesterase Activity | Likely (structural analogy) | Confirmed (weak activity) |
| Quantum Content Modulation | Not reported | 100x less active than 4-AP |
Off-Target Effects and Selectivity
- SK Channel Interactions: Bicuculline methiodide, a GABAA antagonist, blocks SK channels as an off-target effect .
- Receptor Cross-Reactivity : The indole moiety may confer serotonin receptor affinity, distinguishing it from dichlorobenzoate or pyridyl analogs .
Biological Activity
3-Tropanylindole-3-carboxylate methiodide (3-TCM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter receptor interactions and possible therapeutic applications. This article reviews the biological activity of 3-TCM, focusing on its effects on various cellular processes, mechanisms of action, and relevant case studies.
3-TCM is a derivative of tropane and indole, which are known for their diverse biological activities. The methiodide form enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Research indicates that 3-TCM interacts primarily with serotonin receptors, particularly the 5-HT3 receptor. It has been shown to act as an antagonist at this receptor, influencing neurotransmission and potentially impacting conditions related to serotonin dysregulation.
Key Findings:
- Receptor Interaction : 3-TCM has been identified as a potent ligand for serotonin receptors, particularly affecting the 5-HT3 subtype, which is involved in various neuropsychiatric disorders .
- Cellular Effects : Studies have demonstrated that 3-TCM can modulate cell proliferation and survival through its action on signaling pathways associated with serotonin receptors .
Biological Activity and Therapeutic Potential
The biological activity of 3-TCM extends beyond receptor interaction; it has implications in angiogenesis, cancer biology, and neuroprotection.
Neuroprotection
In neuropsychiatric contexts, 3-TCM may offer protective effects against neuronal cell death. Its interaction with serotonin receptors suggests a role in modulating neuroinflammation and apoptosis pathways .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to or including 3-TCM:
- Neuropsychiatric Disorders : A study involving stem-cell-derived motor neurons identified 3-TCM as an effective compound that influences neuronal survival and differentiation .
- Cancer Research : In vivo studies using Drosophila models demonstrated that compounds like 3-TCM could significantly reduce tumor burden when combined with other therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthesis protocols for 3-tropanylindole-3-carboxylate methiodide, and how can purity be ensured?
- Methodological Answer : The synthesis involves quaternization of the parent compound with methyl iodide under reflux conditions. Evidence from similar methiodide syntheses (e.g., cephalotaxine methiodide) indicates that prolonged reflux (e.g., 7 hours) in ethanol promotes crystallization . Recrystallization from ethanol is critical to remove unreacted precursors and byproducts. Purity can be verified via HPLC (using C18 columns with UV detection at 254 nm) and NMR spectroscopy (monitoring methyl group integration at ~3.3 ppm for the methiodide moiety) .
Q. How is 3-tropanylindole-3-carboxylate methiodide applied in pharmacological studies targeting serotonin receptors?
- Methodological Answer : As a 5-HT3 receptor antagonist, it is pre-incubated at 10 μM for 10 minutes in cultured interstitial cells of Cajal (ICC) to block 5-HT-induced inward currents. Electrophysiological recordings (voltage-clamp at −60 mV) and Ca²⁺ imaging (F1/F0 ratio analysis at 515 nm emission) are standard methods to assess its inhibitory effects . Controls should include co-treatment with other 5-HT receptor antagonists (e.g., SB 269970 for 5-HT7) to isolate subtype-specific activity .
Advanced Research Questions
Q. How does the stereochemical stability of 3-tropanylindole-3-carboxylate methiodide impact its pharmacological activity, and what analytical methods validate its configuration?
- Methodological Answer : Methiodide derivatives are prone to racemization during synthesis due to cleavage of chiral center bonds (e.g., C-N bonds under heating). X-ray crystallography is the gold standard for absolute configuration determination . Circular dichroism (CD) spectroscopy can monitor racemization during stability studies. Researchers should compare synthetic batches with enantiopure standards to ensure bioactivity consistency .
Q. What experimental designs are recommended to study the anticancer mechanisms of 3-tropanylindole-3-carboxylate methiodide in cancer stem cell models?
- Methodological Answer : Use tumor microenvironment-based screening assays:
- Cell proliferation : MTT assays with dose-response curves (e.g., 1–100 μM).
- Apoptosis : Annexin V/PI staining followed by flow cytometry.
- Cell cycle : PI staining with G0/G1, S, and G2/M phase analysis .
Co-culture systems with stromal cells (e.g., fibroblasts) can mimic in vivo conditions. Validate target engagement via 5-HT3 receptor knockdown (CRISPR/Cas9) to confirm mechanism specificity .
Q. How should researchers address contradictions in data when 3-tropanylindole-3-carboxylate methiodide only partially blocks 5-HT-induced currents?
- Methodological Answer : Partial inhibition may arise from receptor heterogeneity (e.g., co-expression of 5-HT3 subtypes) or off-target effects. To resolve this:
- Use subtype-specific siRNA or knockout models.
- Combine with calcium imaging (Fura-2 AM dye) to correlate current blockade with intracellular Ca²⁺ flux.
- Perform Schild regression analysis to calculate antagonist affinity (pA2 values) and confirm competitive binding .
Q. What advanced analytical techniques are critical for characterizing 3-tropanylindole-3-carboxylate methiodide in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Quantify trace levels in plasma or tissue using MRM transitions (e.g., m/z 345 → 227 for quantification).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₂₁IN₂O₂) with <5 ppm mass accuracy.
- Microscale thermophoresis (MST) : Measure binding affinity to 5-HT3 receptors using fluorescently labeled ligands .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
